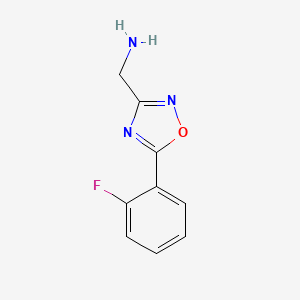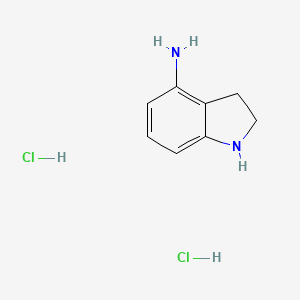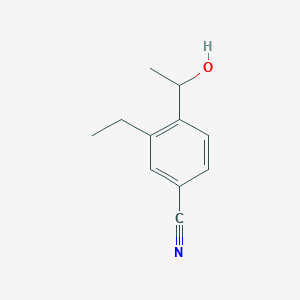
(2-Amino-6-bromo-4-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-6-bromo-4-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an amino group at the 2-position, a bromine atom at the 6-position, and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-bromo-4-methylphenyl)methanol typically involves multi-step organic reactions. One common method is the bromination of 4-methylphenylmethanol followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-6-bromo-4-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of dehalogenated or modified amino derivatives.
Substitution: Formation of substituted phenylmethanol derivatives with various functional groups.
Applications De Recherche Scientifique
(2-Amino-6-bromo-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (2-Amino-6-bromo-4-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets, thereby affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Amino-2-methylphenyl)methanol: Similar structure but lacks the bromine atom.
(2-Amino-4-bromo-6-methylphenyl)methanol: Positional isomer with different substitution pattern.
(2-Amino-3-bromo-5-methylphenyl)methanol: Another positional isomer with different substitution pattern.
Uniqueness
(2-Amino-6-bromo-4-methylphenyl)methanol is unique due to the specific positions of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom at the 6-position and the amino group at the 2-position provides distinct electronic and steric effects, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
(2-amino-6-bromo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4,10H2,1H3 |
Clé InChI |
PZCJLFLXRVHFQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)

![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)


![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)



![4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)
![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)


